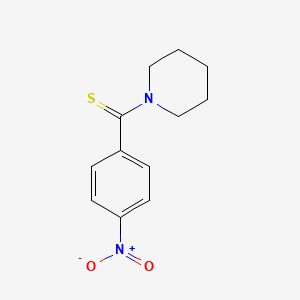

(4-nitrophenyl)(piperidin-1-yl)methanethione

Description

(4-Nitrophenyl)(piperidin-1-yl)methanethione is a thiocarbonyl compound featuring a 4-nitrophenyl group attached to a methanethione core, with a piperidine moiety at the nitrogen position.

Properties

IUPAC Name |

(4-nitrophenyl)-piperidin-1-ylmethanethione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c15-14(16)11-6-4-10(5-7-11)12(17)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWZHGPKSJUIAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347264 | |

| Record name | STK221326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50903-07-6 | |

| Record name | STK221326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-nitrophenyl)(piperidin-1-yl)methanethione typically involves the reaction of 4-nitrobenzaldehyde with piperidine and carbon disulfide. The reaction is carried out under reflux conditions in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-nitrophenyl)(piperidin-1-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted piperidinyl derivatives.

Scientific Research Applications

(4-nitrophenyl)(piperidin-1-yl)methanethione has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its structural features.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of (4-nitrophenyl)(piperidin-1-yl)methanethione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl methanethione moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

- Electron-Withdrawing vs. This property may enhance reactivity in nucleophilic substitution or enzyme-binding scenarios .

- Piperidine vs. Piperazine Moieties : Piperazine-containing analogs (e.g., [4-(3-methylphenyl)piperazinyl]) introduce additional nitrogen atoms, altering basicity and hydrogen-bonding capacity, which can influence receptor affinity .

Physicochemical Properties

- Melting Points : Piperidinyl derivatives with bulky substituents (e.g., 8j) exhibit higher melting points (121–123°C) due to crystalline packing, whereas ferrocenyl derivatives (1q) are colored solids with lower melting ranges .

- Spectroscopic Signatures : IR spectra of thiocarbonyl compounds show C=S stretches between 1616–1337 cm⁻¹, with shifts depending on substituent electronic effects . The target compound’s nitro group would likely cause a downfield shift in ¹H NMR for aromatic protons .

Biological Activity

The compound (4-nitrophenyl)(piperidin-1-yl)methanethione is a synthetic organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound consists of a piperidine ring attached to a nitrophenyl group via a methanethione linkage. The presence of the nitro group enhances the compound's electrophilicity, which may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds containing both piperidine and nitrophenyl groups often exhibit various biological activities, including:

- Anticancer properties: The structural motifs in this compound suggest interactions with cellular pathways involved in cancer progression.

- Anti-inflammatory effects: Similar compounds have shown promise in reducing inflammation through modulation of inflammatory mediators.

- Antimicrobial activity: The thione functional group can enhance the compound's ability to interact with microbial targets.

The biological activity of This compound is likely mediated through several mechanisms:

- Electrophilic Interactions: The nitro group can engage in electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites on biomolecules.

- Nucleophilic Attack: The nitrogen atom in the piperidine ring can act as a nucleophile, participating in reactions that alter biological targets.

- Receptor Binding: Computational docking studies suggest that this compound can effectively bind to various receptors and enzymes involved in disease pathways, indicating potential for drug development.

Research Findings

Recent studies have utilized computational methods to predict the biological activity of similar compounds, revealing insights into their mechanisms and potential applications:

| Study | Findings |

|---|---|

| Computational Docking Study | Indicated strong binding affinity to targets involved in cancer and inflammation pathways. |

| Structure-Activity Relationship Analysis | Identified key structural features that enhance biological activity, such as the presence of electron-withdrawing groups like nitro. |

| In Vitro Assays | Demonstrated cytotoxic effects against cancer cell lines, supporting its potential as an anticancer agent. |

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to This compound :

- Case Study 1: A derivative exhibited significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer treatment.

- Case Study 2: Anti-inflammatory effects were observed in animal models, where treatment resulted in reduced levels of pro-inflammatory cytokines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.